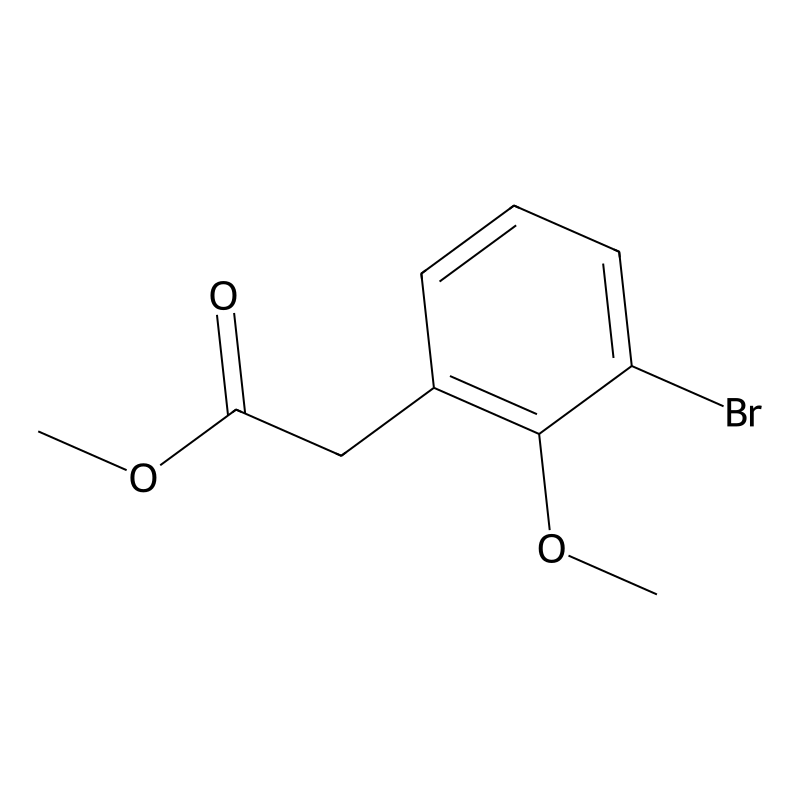

Methyl 2-(3-bromo-2-methoxyphenyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-(3-bromo-2-methoxyphenyl)acetate is an organic compound characterized by the molecular formula and a molecular weight of approximately 273.12 g/mol. This compound features a phenyl ring substituted with a bromine atom at the 3-position and a methoxy group at the 2-position, making it a derivative of phenyl acetate. The presence of these substituents imparts unique chemical properties, influencing its reactivity and potential applications in various fields, particularly in organic synthesis and pharmaceuticals.

- Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles, such as amines or thiols.

- Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the ester group can be reduced to alcohols.

- Esterification and Hydrolysis: The ester moiety can hydrolyze to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or various nucleophiles.

- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Lithium aluminum hydride or sodium borohydride.

- Esterification and Hydrolysis: Acidic or basic conditions using sulfuric acid or sodium hydroxide .

Methyl 2-(3-bromo-2-methoxyphenyl)acetate exhibits potential biological activity due to its ability to interact with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or disruption of cellular processes. Additionally, the methoxy and ester groups may engage in hydrogen bonding and other non-covalent interactions, enhancing its bioactivity. Research suggests its application in developing drugs targeting neurological and inflammatory conditions.

The synthesis of Methyl 2-(3-bromo-2-methoxyphenyl)acetate typically involves:

- Bromination: A precursor compound, such as 2-methoxybenzyl alcohol, is brominated to introduce the bromomethyl group.

- Esterification: The resulting brominated intermediate is reacted with methyl acetate in the presence of a base to yield the final product. Continuous flow reactors may enhance yield and purity during industrial production.

Methyl 2-(3-bromo-2-methoxyphenyl)acetate finds applications in:

- Organic Synthesis: It serves as an intermediate in creating more complex organic molecules.

- Pharmaceutical Development: Its unique structure makes it valuable in developing new drugs aimed at treating various medical conditions.

- Material Science: Utilized in synthesizing polymers and materials with specific properties .

Studies on methyl 2-(3-bromo-2-methoxyphenyl)acetate's interactions indicate that its functional groups allow for versatile chemical transformations. The compound's ability to form covalent bonds with biological targets suggests potential for therapeutic applications. Interaction studies are ongoing to elucidate its specific mechanisms of action within biological systems.

Several compounds share structural similarities with methyl 2-(3-bromo-2-methoxyphenyl)acetate:

| Compound Name | Key Features |

|---|---|

| Methyl 2-bromo-5-methoxybenzoate | Lacks the bromomethyl group; different positioning affects reactivity. |

| Methyl 2-(bromomethyl)benzoate | Similar structure but without the methoxy group; distinct chemical behavior. |

| Methyl 2-(5-methoxyphenyl)acetate | Lacks the bromomethyl group; different electronic properties. |

Uniqueness

Methyl 2-(3-bromo-2-methoxyphenyl)acetate is unique due to the specific arrangement of its functional groups—bromomethyl and methoxy—which significantly influence its reactivity compared to similar compounds. This distinct positioning can confer different electronic properties and steric hindrance, leading to varied chemical behaviors and applications in research .